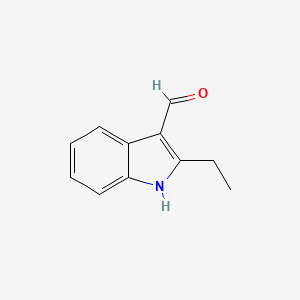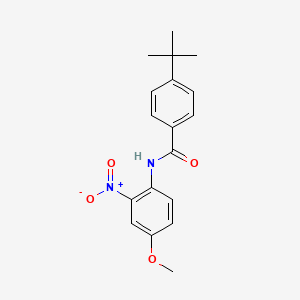![molecular formula C12H15NO3 B8755272 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol CAS No. 56074-28-3](/img/structure/B8755272.png)
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol
Overview
Description
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a benzo[d][1,3]dioxole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with benzo[d][1,3]dioxole-containing reagents. One common method involves the use of palladium-catalyzed amination reactions, where the piperidine ring is functionalized with the benzo[d][1,3]dioxole group under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride: Similar in structure but with an amine group instead of a hydroxyl group.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: Contains a thiazole ring and is studied for its antitumor activities.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzo[d][1,3]dioxole group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
56074-28-3 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)piperidin-4-ol |
InChI |
InChI=1S/C12H15NO3/c14-12(3-5-13-6-4-12)9-1-2-10-11(7-9)16-8-15-10/h1-2,7,13-14H,3-6,8H2 |
InChI Key |
GNFZJVBZEUFDSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
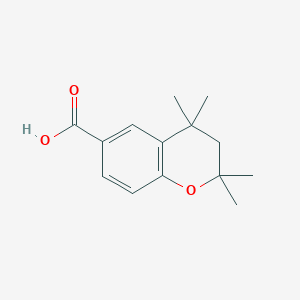
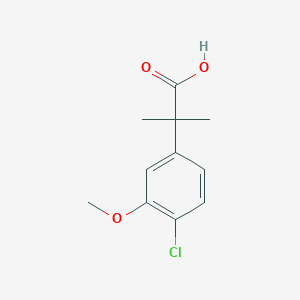
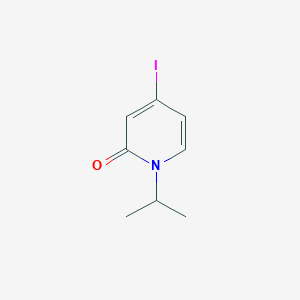
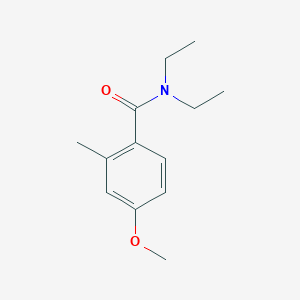

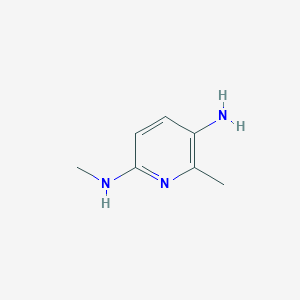


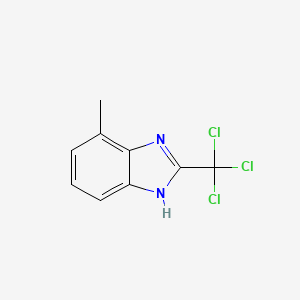
![2-Bromo-5-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B8755223.png)
